ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrazole moiety linked via a sulfonyl group to a piperazine ring, and an ethyl carboxylate ester. The compound’s synthesis likely involves sequential coupling and sulfonylation steps, as inferred from analogous synthetic routes in related arylpiperazine derivatives .
Properties
IUPAC Name |
ethyl 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N5O4S/c1-2-29-15(26)23-3-5-24(6-4-23)30(27,28)12-9-22-25(10-12)14-13(17)7-11(8-21-14)16(18,19)20/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXYLSUCPHLDES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) motif have been used in the pharmaceutical and agrochemical industries. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Tfmp derivatives have been used in the protection of crops from pests. This suggests that the compound may interact with biochemical pathways related to pest resistance in crops.
Pharmacokinetics
The physicochemical properties of the compound, such as its predicted boiling point and density, may influence its pharmacokinetic profile.
Biological Activity
Ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate, often referenced in research as a novel compound with potential therapeutic applications, exhibits a variety of biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H17ClF3N5O4S
- Molecular Weight : 467.85 g/mol
The presence of the trifluoromethyl group and the sulfonamide moiety is significant for its biological activity, particularly in modulating various enzyme pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives containing the pyrazole ring have shown inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Research has demonstrated that this compound can induce apoptosis in cancer cell lines. A study investigating similar piperazine derivatives revealed that they possess cytotoxic effects on human cancer cells, with IC50 values indicating effective dose ranges . The incorporation of halogenated groups, such as chlorine and trifluoromethyl, enhances the compound's ability to interact with DNA and inhibit tumor growth.
Enzyme Inhibition
This compound has been studied for its potential as an acetylcholinesterase inhibitor. Piperazine derivatives are known for their ability to bind to the active site of this enzyme, which is crucial for neurotransmitter regulation . This property suggests potential applications in treating neurodegenerative diseases.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 4-{...} exhibited significant inhibition with MIC values comparable to standard antibiotics . The study highlighted the role of structural modifications in enhancing biological activity.
Anticancer Activity Assessment
In vitro assays conducted on various cancer cell lines (e.g., MCF7 breast cancer cells) showed that ethyl 4-{...} induced apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with significant cell death at higher concentrations .
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogous molecules:
Key Observations
- Pyridine Substitutions : The target compound’s 3-chloro and 5-trifluoromethyl groups enhance electronegativity compared to analogs with single substituents (e.g., 3-CF₃ in ). These groups may improve binding to hydrophobic pockets in biological targets.
- Piperazine Modifications : The ethyl carboxylate on the piperazine ring is a common feature in several analogs (e.g., ), suggesting its role in modulating pharmacokinetic properties such as metabolic stability.
Physicochemical Properties
While explicit data (e.g., LogP, solubility) are unavailable in the provided evidence, structural analysis suggests:
- The sulfonyl group in the target compound likely enhances hydrophilicity compared to non-sulfonylated analogs.
- The trifluoromethyl group contributes to lipophilicity, balancing solubility and membrane permeability.
Q & A
Basic: What are the key synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core. A common approach includes:
Cyclocondensation : Reacting hydrazine derivatives with substituted pyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridine) under reflux in alcoholic solvents to form the pyrazole ring .
Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides, requiring anhydrous conditions and catalysts like triethylamine to drive the reaction .
Piperazine coupling : Using coupling agents such as HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in DMF to attach the piperazine-carboxylate moiety .
Critical Parameters : Temperature control (60–80°C for sulfonylation), solvent polarity (DMF for coupling), and purification via column chromatography or recrystallization .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry of the pyrazole and sulfonyl linkage. For example, the sulfonyl group causes deshielding of adjacent protons (~δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at ~500–550 Da) and detect synthetic by-products .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Strategies include:
Comparative Structural Analysis : Use X-ray crystallography (if available) or computational modeling (e.g., DFT) to confirm the compound’s conformation in different environments .
Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics to targets like kinases or GPCRs, distinguishing true affinity from assay artifacts .
Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .
Advanced: What strategies optimize selectivity against structurally similar off-target proteins?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
- Modify the trifluoromethylpyridine group to reduce hydrophobic interactions with non-target enzymes.
- Introduce polar substituents (e.g., hydroxyl or amine groups) on the piperazine ring to enhance hydrogen bonding specificity .
Computational Screening : Molecular docking (AutoDock Vina) to predict binding poses against homologous targets (e.g., PDE4 vs. PDE5) and prioritize analogs with lower off-target scores .
Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
Metabolic Hotspot Identification : Incubate the compound with liver microsomes and use LC-MS to identify oxidation sites (e.g., pyrazole C-H bonds) .
Bioisosteric Replacement :
- Replace the ethyl carboxylate with a tert-butyl ester to slow esterase-mediated hydrolysis.
- Substitute the sulfonyl group with a sulfonamide to reduce clearance .
In Silico ADMET Prediction : Tools like SwissADME to prioritize analogs with optimal LogP (2–4) and topological polar surface area (TPSA < 90 Ų) .
Advanced: What computational methods predict target interactions for this compound?
Methodological Answer:
Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate binding stability over 100 ns trajectories, focusing on key residues (e.g., catalytic lysine in kinases) .
Quantum Mechanical (QM) Calculations : Gaussian09 to model charge distribution in the trifluoromethylpyridine group, which influences π-π stacking with aromatic residues .
Reaction Path Search : ICReDD’s quantum chemical workflows to predict regioselectivity in sulfonylation steps and optimize synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
